molecular formula C20H20FN3O3S B2646771 1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine CAS No. 823828-55-3

1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine

Numéro de catalogue: B2646771
Numéro CAS: 823828-55-3
Poids moléculaire: 401.46
Clé InChI: OVRUYQAVONQOSD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a heterocyclic organic molecule featuring a 1,3-oxazole core substituted with a 4-fluorophenylsulfonyl group at position 4, a phenyl group at position 2, and a 4-methylpiperazine moiety at position 3. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by sulfonyl and piperazine groups.

Propriétés

IUPAC Name

4-(4-fluorophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-23-11-13-24(14-12-23)20-19(22-18(27-20)15-5-3-2-4-6-15)28(25,26)17-9-7-16(21)8-10-17/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRUYQAVONQOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Fluorophenyl Sulfonyl Group: This step involves the sulfonylation of the oxazole ring using a reagent like 4-fluorobenzenesulfonyl chloride under basic conditions.

    Attachment of the Methylpiperazine Moiety: The final step includes the nucleophilic substitution reaction where the oxazole derivative reacts with 4-methylpiperazine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and fluorophenyl groups, respectively. Common reagents include halogens, alkylating agents, and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified derivatives of the original compound with altered functional groups.

Applications De Recherche Scientifique

1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical entities with diverse functionalities.

    Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mécanisme D'action

The mechanism of action of 1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine involves its interaction with molecular targets through various pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

    Protein Binding: The compound may bind to proteins, altering their conformation and function, which can lead to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / Structure Substituents & Key Features Biological/Structural Insights Reference(s)
Target: 1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine - 4-Fluorophenylsulfonyl
- 2-Phenyl
- 4-Methylpiperazine
Not explicitly reported in evidence, but structural analogs suggest enhanced binding due to fluorine’s electronegativity.
2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole - 2-Chlorophenyl
- 4-Methylphenylsulfonyl
Reduced electronegativity compared to fluorine may lower target affinity. Structural similarity suggests comparable synthesis routes.
4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole] - Chlorophenyl/fluorophenyl substitutions
- Triazole-thiazole hybrid
Isostructural with halogen variations (Cl vs. Br); similar crystal packing but altered intermolecular interactions. Antimicrobial activity noted in analogs.
Cardamonin (Chalcone derivative) - Hydroxyl groups at ortho/para positions
- Non-piperazine substituted
IC50 = 4.35 μM (highest activity among chalcones). Electronegative substituents correlate with potency.
Piperazine-substituted chalcones (Cluster 12) - Piperazine substitution
- α,β-unsaturated ketone
Lower activity (IC50 > 4.7 μM) compared to non-piperazine chalcones. Piperazine may reduce efficacy in this scaffold.
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine - 4-Fluoro-3-methylphenylsulfonyl
- 4-Fluorophenyl
Steric hindrance from methyl group may reduce binding compared to target’s unsubstituted phenyl.
Thiazolylhydrazone derivatives (e.g., 3a–k) - Fluorophenylpiperazine
- Thiosemicarbazide backbone
Demonstrates synthesis feasibility of piperazine-containing heterocycles. Biological data not provided.

Key Findings:

Halogen Effects : Replacement of fluorine with chlorine or bromine (e.g., in ) preserves isostructurality but alters electronic properties and intermolecular interactions. Fluorine’s electronegativity enhances binding in chalcone analogs (e.g., cardamonin ).

Piperazine Role : Piperazine improves solubility but may reduce activity in certain scaffolds (e.g., chalcones ). In the target compound, the 4-methyl group likely balances lipophilicity and bioavailability.

Sulfonyl Group Impact : Bulky sulfonyl groups (e.g., mesityl ) introduce steric hindrance, whereas fluorophenylsulfonyl optimizes electronic effects without excessive bulk.

Research Implications

  • Drug Design : The target compound’s fluorophenylsulfonyl and methylpiperazine groups make it a candidate for kinase or protease inhibition, leveraging electronegative and hydrogen-bonding interactions.
  • Synthetic Optimization : Lessons from isostructural compounds () indicate that halogen substitutions can fine-tune physicochemical properties without major synthetic overhauls.
  • Biological Screening : Prioritize assays comparing the target with chlorophenyl/methylsulfonyl analogs () to quantify fluorine’s impact on potency.

Activité Biologique

The compound 1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine (commonly referred to as "the compound") is a novel piperazine derivative characterized by its unique structural features, including a sulfonyl group and an oxazole moiety. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C26H24FN3O3SC_{26}H_{24}FN_{3}O_{3}S, with a molecular weight of approximately 477.6 g/mol. The compound's structure includes a piperazine ring, which is known for its versatility in medicinal chemistry.

PropertyValue
Molecular FormulaC26H24FN3O3S
Molecular Weight477.6 g/mol
Purity≥95%

The biological activity of the compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. AChE inhibitors are crucial in enhancing cholinergic transmission, thereby improving cognitive function.

Acetylcholinesterase Inhibition

A study conducted on derivatives of piperazine, including the compound, demonstrated promising AChE inhibitory activity. The synthesized derivatives were screened for their efficacy against AChE, revealing that some exhibited comparable or superior inhibition compared to established AChE inhibitors like neostigmine .

Cytotoxicity Assays

The cytotoxic potential of the compound was evaluated against various cancer cell lines using the sulforhodamine B assay. Results indicated that certain derivatives showed significant growth inhibition across hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. The sulfonamide derivatives exhibited variable GI50 values, indicating their potential as anticancer agents .

Study 1: Efficacy Against Neurodegenerative Disorders

In a series of experiments aimed at understanding the role of piperazine derivatives in neuroprotection, the compound was tested for its ability to enhance cholinergic activity in neuronal cultures. Results indicated that treatment with the compound led to increased levels of acetylcholine, supporting its potential use in treating Alzheimer's disease .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of the compound against various cancer cell lines. The study found that specific structural modifications enhanced its cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.